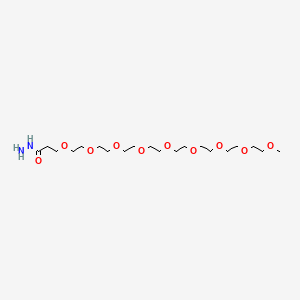
Aminoxyacetamide-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoxyacetamide-PEG3-azide is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. This compound features a polyethylene glycol (PEG) spacer with three ethylene glycol units, which enhances its solubility and flexibility. The aminoxyacetamide group allows for oxime ligation with aldehydes and ketones, while the azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminoxyacetamide-PEG3-azide typically involves multiple steps:
Synthesis of PEG3 Linker: The PEG3 linker is synthesized by polymerizing ethylene glycol units.
Introduction of Aminoxyacetamide Group: The aminoxyacetamide group is introduced via a reaction between hydroxylamine and an acyl chloride derivative.
Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol to produce PEG3.
Batch Reactions: Sequential batch reactions to introduce aminoxyacetamide and azide groups.
Purification: The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Aminoxyacetamide-PEG3-azide undergoes several types of chemical reactions:
Oxime Ligation: Reacts with aldehydes and ketones to form stable oxime bonds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.
Common Reagents and Conditions
Oxime Ligation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents at room temperature.
CuAAC: Requires terminal alkynes and copper(I) catalysts, often performed in aqueous or mixed solvents at room temperature or slightly elevated temperatures.
SPAAC: Requires strained alkynes like DBCO, performed in aqueous or organic solvents at room temperature.
Major Products
Oxime Ligation: Produces oxime-linked conjugates.
CuAAC: Produces 1,2,3-triazole-linked conjugates.
SPAAC: Produces triazole-linked conjugates without the need for a catalyst.
Aplicaciones Científicas De Investigación
Aminoxyacetamide-PEG3-azide is widely used in various scientific research fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Used for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized polymers and materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of Aminoxyacetamide-PEG3-azide involves its functional groups:
Aminoxyacetamide Group: Forms stable oxime bonds with aldehydes and ketones, facilitating bioconjugation.
Azide Group: Participates in CuAAC and SPAAC reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
Comparación Con Compuestos Similares
Aminoxyacetamide-PEG3-azide is unique due to its combination of aminoxyacetamide and azide groups along with a PEG3 spacer. Similar compounds include:
Aminoxyacetamide-PEG2-azide: Shorter PEG spacer, less flexible.
Aminoxyacetamide-PEG4-azide: Longer PEG spacer, more flexible.
Aminooxy-PEG3-alkyne: Contains an alkyne group instead of an azide, used for different click chemistry reactions.
This compound stands out due to its balanced solubility, flexibility, and reactivity, making it a versatile tool in bioconjugation and click chemistry applications.
Propiedades
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLOCGDVCWCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














